molecular formula C21H17NO B13991969 Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- CAS No. 59483-71-5

Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-

Cat. No.: B13991969
CAS No.: 59483-71-5
M. Wt: 299.4 g/mol
InChI Key: WMPIJLDYWFBOHC-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.

    Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.

    Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine:

    Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.

    Pesticides: It serves as an intermediate in the synthesis of various pesticides.

Mechanism of Action

The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .

Comparison with Similar Compounds

  • Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
  • Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
  • N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide

Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

59483-71-5

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylethyl)benzonitrile

InChI

InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2

InChI Key

WMPIJLDYWFBOHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O

Origin of Product

United States

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